3-Ethynyl-2-methylhex-4-en-1-ol
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Overview
Description
3-Ethynyl-2-methylhex-4-en-1-ol is an organic compound characterized by the presence of both an alkyne (carbon-carbon triple bond) and an alcohol group. The compound’s structure includes a six-carbon chain with a triple bond at the third carbon, a double bond at the fourth carbon, and a hydroxyl group at the first carbon. This unique combination of functional groups makes it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2-methylhex-4-en-1-ol typically involves multiple steps, including the formation of the alkyne and the introduction of the hydroxyl group. One common method involves the use of acetylene derivatives and subsequent functional group transformations. The reaction conditions often require the use of strong bases, such as sodium amide, and catalysts like palladium or copper to facilitate the formation of the triple bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2-methylhex-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides
Scientific Research Applications
3-Ethynyl-2-methylhex-4-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Ethynyl-2-methylhex-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the alkyne and hydroxyl groups allows it to participate in various biochemical pathways, potentially leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Methylhex-2-en-1-ol: Similar structure but lacks the alkyne group.
3-Methylhex-4-en-1-ol: Similar structure but lacks the alkyne group.
3-Ethyl-4-methylhex-5-en-2-ol: Different substitution pattern but similar functional groups.
Uniqueness
3-Ethynyl-2-methylhex-4-en-1-ol is unique due to the presence of both an alkyne and a hydroxyl group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
62118-07-4 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-ethynyl-2-methylhex-4-en-1-ol |
InChI |
InChI=1S/C9H14O/c1-4-6-9(5-2)8(3)7-10/h2,4,6,8-10H,7H2,1,3H3 |
InChI Key |
VJHDYYLWJJLASE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C#C)C(C)CO |
Origin of Product |
United States |
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